molecular formula C10H11NO B1338735 8-Methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 20151-47-7

8-Methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1338735
CAS RN: 20151-47-7
M. Wt: 161.2 g/mol
InChI Key: NCQOEKMWICFEHS-UHFFFAOYSA-N
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Description

The compound 8-Methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly synthesized or analyzed in the provided papers, the related structures and synthetic methods discussed can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related dihydroquinolinone compounds often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one is achieved in 32% overall yield over three steps, starting from 2-methyl-6-nitrobenzonitrile and includes microwave-assisted hydrolysis and lactamization . Similarly, 2,3-dihydroquinazolin-4(1H)-ones are synthesized via a one-pot reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . These methods suggest that the synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one could potentially be adapted from these procedures, possibly involving a one-pot reaction with appropriate modifications to introduce the methyl group at the 8-position.

Molecular Structure Analysis

The molecular structure of dihydroquinolinones is characterized by a bicyclic system containing a lactam moiety. The structural characterization of similar compounds is typically performed using techniques such as IR, 1H-NMR, and 13C NMR spectral studies . These techniques would likely be applicable in analyzing the molecular structure of 8-Methyl-3,4-dihydroquinolin-2(1H)-one, providing detailed information about its functional groups and carbon skeleton.

Chemical Reactions Analysis

Dihydroquinolinones can participate in various chemical reactions. For example, halogen-substituted 2,3-dihydroquinolin-4(1H)-ones can react with Mannich bases to yield specific derivatives . Although the reactions of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are not directly reported, it can be inferred that it may undergo similar reactions, such as nucleophilic substitutions or condensations, depending on the substituents present and reaction conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinones, such as solubility, melting point, and stability, are influenced by their molecular structure. While the specific properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one are not detailed in the provided papers, related compounds synthesized under microwave irradiation have been shown to exhibit good yields and potentially desirable properties for further applications . The presence of a methyl group at the 8-position could affect the compound's lipophilicity and electronic properties, which in turn could influence its reactivity and biological activity.

Scientific Research Applications

Synthesis and Characterization

8-Methyl-3,4-dihydroquinolin-2(1H)-one serves as a ligand in the synthesis and characterization of divalent transition metal complexes. These complexes have been investigated using physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, showing potential in in vitro antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

Structural Studies

Crystal structures of compounds containing the 8-Methyl-3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and analyzed using X-ray diffraction. These studies provide insights into the molecular interactions and hydrogen bonding patterns, contributing to our understanding of the structural aspects of similar compounds (Ullah et al., 2015).

Organic Synthesis

This compound is also a key intermediate in the synthesis of enantiomerically pure 4-substituted quinolones, highlighting its significance in the field of organic synthesis and medicinal chemistry. The ability to produce enantiomerically pure compounds is crucial for the development of drugs with specific biological activities (Harmata & Hong, 2007).

NMR and Ab Initio Studies

Dynamic NMR and ab initio studies have been conducted on derivatives of octahydrofuro[3,4-f]isoquinoline, which include the 8-Methyl-3,4-dihydroquinolin-2(1H)-one structure. These studies help in understanding the exchange between rotamers and provide valuable information on the conformational dynamics of these molecules (Akhmedov et al., 2004).

properties

IUPAC Name

8-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQOEKMWICFEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516524
Record name 8-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

20151-47-7
Record name 3,4-Dihydro-8-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20151-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MW Fuller, RH Quacchia, JA Weigold - Journal of the Chemical …, 1992 - pubs.rsc.org
Aluminium chloride-catalysed cyclisation of methyl-substituted β-chloropropionanilides occurs via kinetically controlled intramolecular Friedel–Crafts cyclisation to give 3,4-…
Number of citations: 4 pubs.rsc.org
M Ren, X Yan, X Lai, JB Liu, H Zhou, G Qiu - Molecular Catalysis, 2022 - Elsevier
In this work, N-acyloxybenzamide was developed as an efficient acyl nitrenium ion precursor. An iron-catalyzed acyl nitrenium-based ipso-addition and ortho-cyclization of arenes under …
Number of citations: 4 www.sciencedirect.com
CV Milyutin, AN Komogortsev… - Journal of …, 2023 - Wiley Online Library
For the first time, we developed a novel one‐step method for the synthesis of substituted 3,4‐dihydroquinolinones with allomaltol moiety. The suggested approach includes acid‐…
Number of citations: 0 onlinelibrary.wiley.com
X Tian, X Li, S Duan, Y Du, T Liu, Y Fang… - Advanced Synthesis …, 2021 - Wiley Online Library
Benzofused lactams, especially indolin‐2‐one and dihydroquinolin‐2‐one are popular structural motives in durgs and natural products. Herein, we developed a room temperature and …
Number of citations: 13 onlinelibrary.wiley.com
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
AB Dounay, M Anderson, BM Bechle, BM Campbell… - pstorage-acs-6854636.s3 …
Experiments were generally carried out under inert atmosphere (nitrogen or argon), particularly in cases where oxygen-or moisture-sensitive reagents or intermediates were employed. …
D Xie, S Zhang - The Journal of Organic Chemistry, 2022 - ACS Publications
The selective reduction of quinolin-2(1H)-ones promoted by a SmI 2 /H 2 O/MeOH system is reported for the first time. The reaction is effectively carried out to afford 3,4-dihydroquinoline-…
Number of citations: 5 pubs.acs.org
Y Ren, Y Ge, Q Yan, S Chen, Y Li, L Li… - The Journal of Organic …, 2021 - ACS Publications
Free radical-initiated cascade cyclization of unactivated alkenes with chloralkanes, which undergoes selective activation of the α-C(sp 3 )–H bond of chloralkanes, provides a protocol …
Number of citations: 13 pubs.acs.org
J Liu, W Ye, S Wang, J Zheng, W Tang… - The Journal of Organic …, 2020 - ACS Publications
x-membered lactams were synthesized via either an amidation of sp 3 C–H bonds or an electrophilic substitution of arenes via Ir-nitrene intermediates. With the employment of a readily …
Number of citations: 16 pubs.acs.org

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